3-(Trifluoromethoxy)fluorobenzene
Overview
Description
3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound that is part of a broader class of aryl trifluoromethyl ethers. These compounds are characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an aromatic ring, which in this case is also substituted with a fluorine atom. The trifluoromethoxy group is of particular interest due to its ability to influence the physical and chemical properties of the molecule, such as increasing its lipophilicity and stability, making it a valuable moiety in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of aryl trifluoromethyl ethers, including 3-(Trifluoromethoxy)fluorobenzene, can be achieved through a novel strategy that combines O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination. This method utilizes accessible and inexpensive reagents such as sodium bromodifluoroacetate and SelectFluor II, making it practical for the O-trifluoromethylation of phenols. The synthesis protocol has been demonstrated to be effective by preparing a plant-growth regulator, Flurprimidol, which implies its potential application in the synthesis of 3-(Trifluoromethoxy)fluorobenzene .
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives, including those with trifluoromethoxy groups, can significantly influence their physical properties. For instance, the presence of fluorine atoms in the benzene group can decrease the temperature range of the nematic phase in liquid crystals. The molecular core structure and the number of fluorine atoms also affect the average intermolecular distance, effective molecular length, and optical anisotropy. These findings suggest that the molecular structure of 3-(Trifluoromethoxy)fluorobenzene would have a distinct impact on its physical properties, potentially affecting its applications in various fields .
Chemical Reactions Analysis
The electrophilic fluorination of fluoroaromatics, including trifluoromethylbenzenes, can be promoted using trifluoromethanesulfonic acid as a novel solvent. This process can lead to the formation of various fluorinated products, including difluorobenzene isomers. Although the specific reactivity of 3-(Trifluoromethoxy)fluorobenzene is not detailed, the general behavior of fluorobenzene compounds under electrophilic fluorination conditions provides insight into the types of chemical reactions that such compounds might undergo .
Physical and Chemical Properties Analysis
The physical properties of nematogenic fluorobenzene derivatives are influenced by their molecular core structure and the number of fluorine atoms present. The density, optical anisotropy, and orientational order parameters are among the properties affected. Electrochemical fluorination of trifluoromethylbenzenes can result in a variety of fluorinated products, indicating that the physical and chemical properties of these compounds can be finely tuned through chemical reactions. The crystal structure of polyfluoro-substituted benzenes, including the presence of C–H⋯F–C hydrogen bonding and F⋯F interactions, further illustrates the complex intermolecular interactions that can influence the properties of these compounds .
Scientific Research Applications
Trifluoromethoxylation Reagents
- Scientific Field : Chemistry
- Methods of Application : Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .
- Results or Outcomes : This advancement has made CF3O-containing compounds more accessible and has opened up new possibilities for their use in various fields .
Agrochemical and Pharmaceutical Ingredients
- Scientific Field : Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines (TFMP), which can be derived from “3-(Trifluoromethoxy)fluorobenzene”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . Currently, the major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers .
properties
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDFDQPJWJEDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380452 | |
Record name | 3-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)fluorobenzene | |
CAS RN |
1077-01-6 | |
Record name | 3-(Trifluoromethoxy)fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.